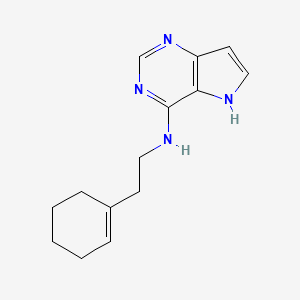
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- is a compound belonging to the class of organic compounds known as pyrrolopyrimidines. These compounds contain a pyrrole ring fused to a pyrimidine ring. Pyrrole is a five-membered ring consisting of four carbon atoms and one nitrogen atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen atoms at the 1- and 3- ring positions .
準備方法
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be achieved through various synthetic routes. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
化学反応の分析
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrazine monohydrate for pyrazole formation, and gold catalysts for cyclization reactions . Major products formed from these reactions include various substituted pyrrolopyrimidines and pyrazoles.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of pyrrolopyrimidines have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, these compounds have been studied for their antiviral and anti-inflammatory properties . In the industry, they are used in the development of new pharmaceuticals and agrochemicals.
類似化合物との比較
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- can be compared with other pyrrolopyrimidine derivatives. Similar compounds include 5H-Pyrrolo(3,2-d)pyrimidin-4-amine and 9-deazaadenine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, N-(2-(1-cyclohexen-1-yl)ethyl)- lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
特性
CAS番号 |
84905-70-4 |
|---|---|
分子式 |
C14H18N4 |
分子量 |
242.32 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)6-8-16-14-13-12(7-9-15-13)17-10-18-14/h4,7,9-10,15H,1-3,5-6,8H2,(H,16,17,18) |
InChIキー |
WNJHJCKCHDRDGI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)CCNC2=NC=NC3=C2NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
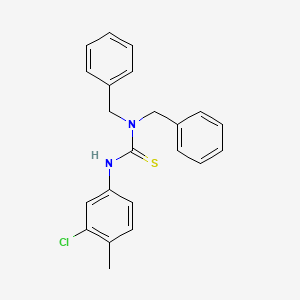
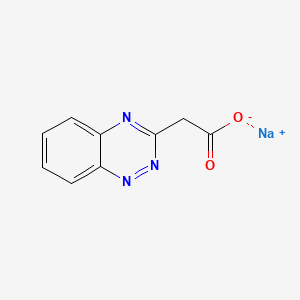
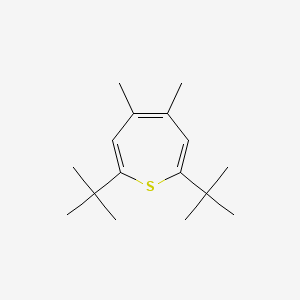
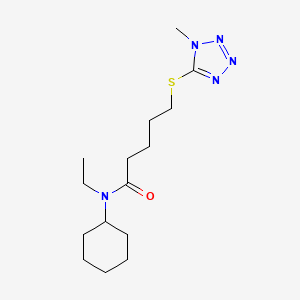
![5-{[4-(Hexyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14407703.png)
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
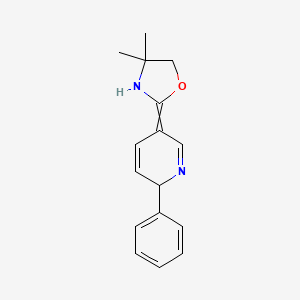
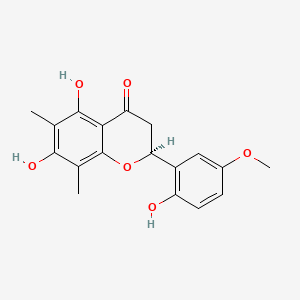
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
